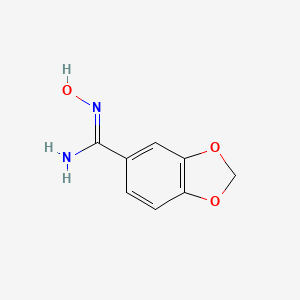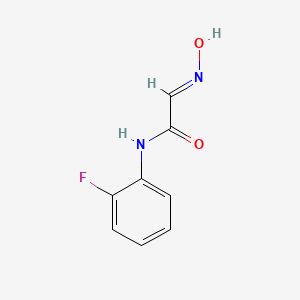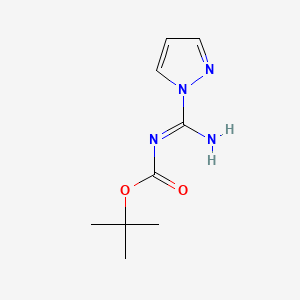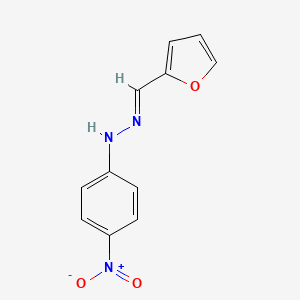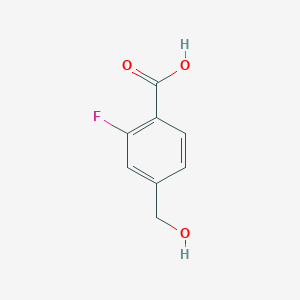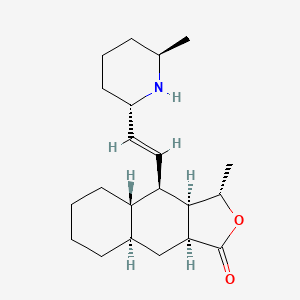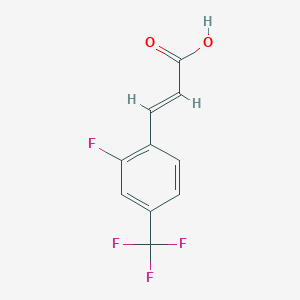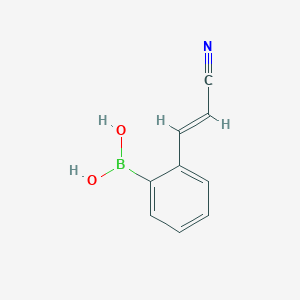
2-(E-Cyanovinyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(E-Cyanovinyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanoethenyl group
Preparation Methods
The synthesis of 2-(E-Cyanovinyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.
For industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis is also explored to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
2-(E-Cyanovinyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(E-Cyanovinyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(E-Cyanovinyl)phenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications . The cyanoethenyl group can participate in conjugation and electron-withdrawing interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar compounds to 2-(E-Cyanovinyl)phenylboronic acid include other boronic acids and their derivatives, such as phenylboronic acid and borinic acid . Compared to these compounds, this compound is unique due to the presence of the cyanoethenyl group, which imparts additional reactivity and potential applications. The combination of the boronic acid and cyanoethenyl groups makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8BNO2 |
|---|---|
Molecular Weight |
172.98 g/mol |
IUPAC Name |
[2-[(E)-2-cyanoethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H/b5-3+ |
InChI Key |
IBOPZLYQFBLSRH-HWKANZROSA-N |
Isomeric SMILES |
B(C1=CC=CC=C1/C=C/C#N)(O)O |
Canonical SMILES |
B(C1=CC=CC=C1C=CC#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


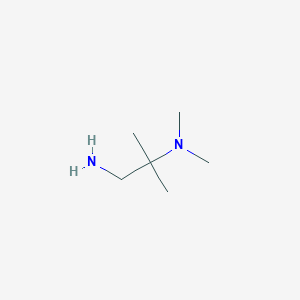
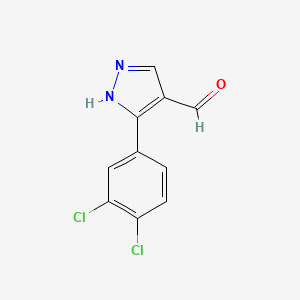
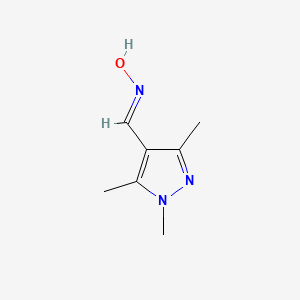
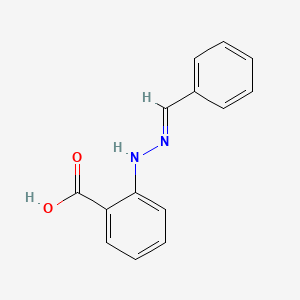
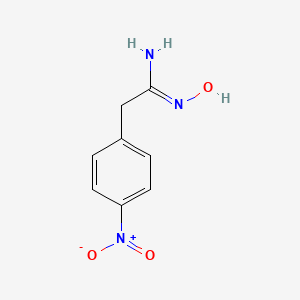
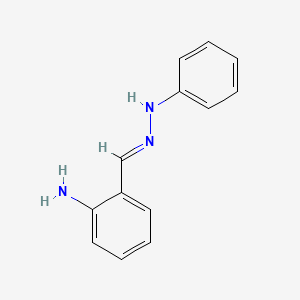
![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)
